

# Comparative Characterization of 2-Acetylamo-3-bromo-5-methylpyridine and its Isomeric Derivative

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## Compound of Interest

**Compound Name:** 2-Acetylamo-3-bromo-5-methylpyridine

**Cat. No.:** B114759

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A detailed guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological significance of **2-acetylamo-3-bromo-5-methylpyridine** and its regioisomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide.

This guide provides a comparative analysis of the chemical and biological properties of **2-acetylamo-3-bromo-5-methylpyridine** and its structurally related isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide. While both compounds share the same molecular formula, their distinct substitution patterns on the pyridine ring lead to different physicochemical properties and potential biological activities. This document summarizes available data on their synthesis, spectroscopic characterization, and biological evaluation to aid researchers in their drug discovery and development endeavors.

## Physicochemical Properties

A summary of the key physicochemical properties of **2-acetylamo-3-bromo-5-methylpyridine** is presented in Table 1. Detailed experimental data for this specific isomer remains limited in publicly accessible literature.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> O
Molecular Weight	229.07 g/mol
CAS Number	142404-81-7
Appearance	Solid
Melting Point	111-115 °C
SMILES	CC(=O)Nc1ncc(Br)cc1C
InChI Key	HBZDMVSJHVZHKC-UHFFFAOYSA-N

## Synthesis and Characterization

While a detailed experimental protocol for the synthesis of **2-acetylaminio-3-bromo-5-methylpyridine** is not readily available in the cited literature, it is suggested to be synthesized via direct acetylation of 2-amino-3-bromo-5-methylpyridine using reagents like acetic anhydride or acetyl chloride under basic conditions[1].

In contrast, a comprehensive experimental protocol for the synthesis and characterization of its isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide, is well-documented.

## Experimental Protocol: Synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide[3]

- Materials: 5-bromo-2-methylpyridin-3-amine, acetic anhydride, acetonitrile, 96% H<sub>2</sub>SO<sub>4</sub>.
- Procedure:
  - A solution of 5-bromo-2-methylpyridin-3-amine (2 g) and acetic anhydride (1.95 g) in acetonitrile (20 mL) is prepared in a nitrogen atmosphere.
  - The mixture is stirred at 60 °C, and a few drops of 96% H<sub>2</sub>SO<sub>4</sub> are added.
  - Stirring is continued for 30 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).

- The reaction mixture is then evaporated and cooled to room temperature.
- Water is added dropwise to precipitate the product.
- The mixture is stirred for approximately one hour at room temperature and then filtered.
- The resulting solid is washed with deionized water and dried.
- Yield: 85%[2].
- Melting Point: 256 °C[2].

## Spectroscopic Characterization of N-(5-bromo-2-methylpyridin-3-yl)acetamide[3]

The structural confirmation of the synthesized N-(5-bromo-2-methylpyridin-3-yl)acetamide is achieved through various spectroscopic techniques. The experimental data is summarized in Table 2.

Spectroscopic Data	N-(5-bromo-2-methylpyridin-3-yl)acetamide
<sup>1</sup> H-NMR (CDCl <sub>3</sub> )	δ 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH <sub>3</sub> )
<sup>13</sup> C-NMR (CDCl <sub>3</sub> + CD <sub>3</sub> OD)	δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1
EI-MS (m/z)	229 [M+H] <sup>+</sup> , 207 [M-CH <sub>3</sub> ] <sup>+</sup> , 150 [M-Br] <sup>+</sup>

## Comparative Biological Activity

There is a notable lack of publicly available data on the biological activity of **2-acetylamino-3-bromo-5-methylpyridine** and its direct derivatives. However, the biological potential of derivatives of its isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide, has been explored. These derivatives, synthesized via Suzuki cross-coupling reactions, have shown promising anti-thrombolytic and biofilm-inhibiting properties[2].

Table 3 provides a summary of the biological activities of selected N-(5-aryl-2-methylpyridin-3-yl)acetamide derivatives.

Compound ID	Structure	% Clot Lysis	% Biofilm Inhibition (E. coli)
4a	N-[5-(4-methylphenyl)-2-methylpyridin-3-yl]acetamide	35.15	75.34
4b	N-[5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl]acetamide	41.32	80.11
4c	N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide	38.76	78.92
4f	N-[5-(4-iodophenyl)-2-methylpyridin-3-yl]acetamide	30.21	91.95

## Experimental Protocol: Anti-thrombolytic Activity Assay[3]

- Procedure:
  - Venous blood is drawn from healthy volunteers.
  - The blood is transferred to pre-weighed sterile microcentrifuge tubes and incubated at 37 °C for 45 minutes to allow for clot formation.
  - The serum is completely removed, and the clot weight is determined.
  - The test compound solution is added to the tubes containing the pre-weighed clots.
  - The tubes are incubated at 37 °C for 90 minutes.

- The fluid released after incubation is removed, and the tubes are re-weighed to determine the weight of the lysed clot.
- The percentage of clot lysis is calculated.

## Experimental Protocol: Biofilm Inhibition Assay[3]

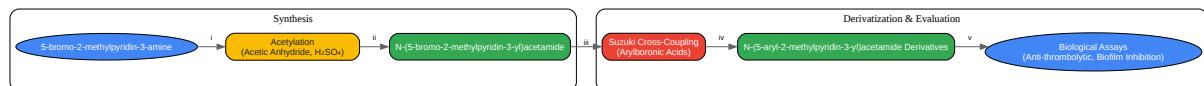
- Procedure:

- Bacterial strains (e.g., *E. coli*) are grown overnight in tryptic soy broth.
- The bacterial culture is diluted, and a specific volume is added to the wells of a 96-well microtiter plate.
- The test compounds are added to the wells.
- The plate is incubated at 37 °C for 24 hours.
- After incubation, the contents of the wells are discarded, and the wells are washed with phosphate-buffered saline.
- The remaining attached bacteria are stained with crystal violet.
- The dye is solubilized with glacial acetic acid, and the optical density is measured at a specific wavelength.
- The percentage of biofilm inhibition is calculated.

## Visualizations

### Synthesis and Derivatization Workflow

The following diagram illustrates the general workflow for the synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide and its subsequent derivatization and biological evaluation.

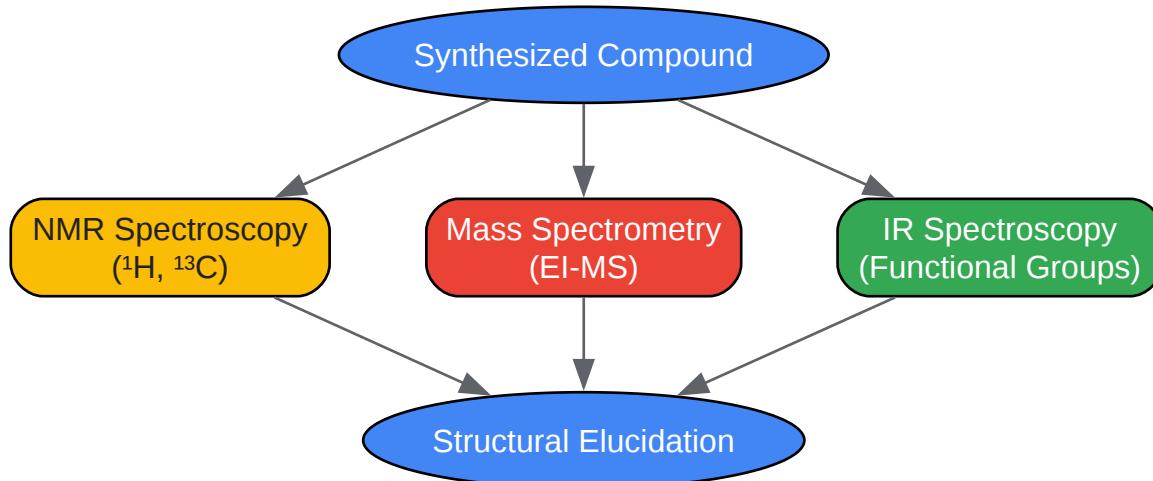


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Caption: Workflow for the synthesis of N-(5-bromo-2-methylpyridin-3-yl)acetamide and its derivatives.

## Logical Relationship for Spectroscopic Characterization

The following diagram outlines the logical workflow for the spectroscopic characterization of a synthesized compound.



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Caption: Logical workflow for spectroscopic characterization of a chemical compound.

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## References

- 1. Buy 2-Acetylamino-3-bromo-5-methylpyridine | 142404-83-9 [smolecule.com]
- 2. mdpi.com [mdpi.com]
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